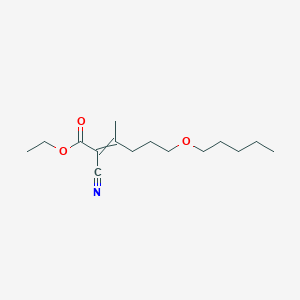![molecular formula C12H18NO4P B14380682 Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate CAS No. 89901-57-5](/img/structure/B14380682.png)
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate is a chemical compound known for its unique structure and properties. It contains a phosphonate group, a cyano group, and a furan ring, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyanoethyl derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates.
Applications De Recherche Scientifique
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: Utilized in the production of agrochemicals and flame retardants.
Mécanisme D'action
The mechanism of action of diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate involves its ability to participate in nucleophilic substitution and addition reactions. The cyano group can act as an electrophile, while the phosphonate group can serve as a nucleophile, facilitating various chemical transformations. The compound’s reactivity is influenced by the electronic properties of the furan ring and the substituents attached to it .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl cyanomethylphosphonate: Similar structure but lacks the furan ring.
Diethyl phosphite: Contains the phosphonate group but lacks the cyano and furan groups.
Ethyl cyanoacetate: Contains the cyano group but lacks the phosphonate and furan groups.
Uniqueness
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Propriétés
Numéro CAS |
89901-57-5 |
|---|---|
Formule moléculaire |
C12H18NO4P |
Poids moléculaire |
271.25 g/mol |
Nom IUPAC |
3-diethoxyphosphoryl-3-(5-methylfuran-2-yl)propanenitrile |
InChI |
InChI=1S/C12H18NO4P/c1-4-15-18(14,16-5-2)12(8-9-13)11-7-6-10(3)17-11/h6-7,12H,4-5,8H2,1-3H3 |
Clé InChI |
VGMVBMRZJJRJML-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CC#N)C1=CC=C(O1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)

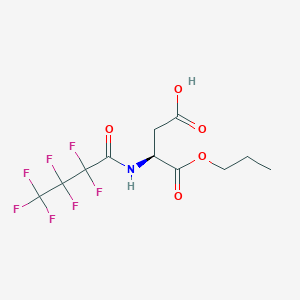
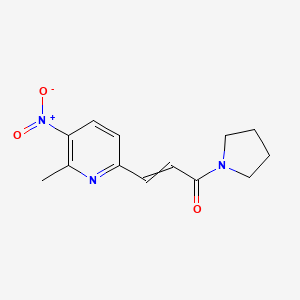

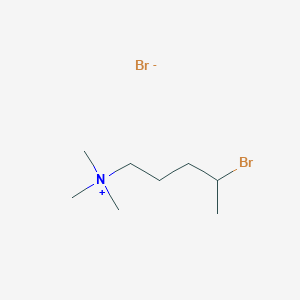
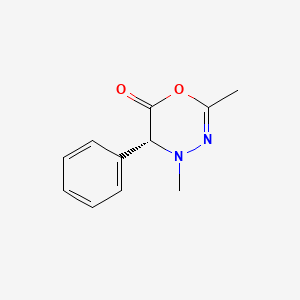
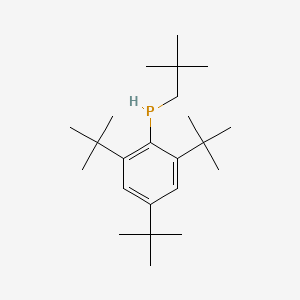



![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)
